molecular formula C12H9ClN2OS B154074 Imidazo(2,1-b)thiazol-5(6H)-one, 2,3-dihydro-6-((4-chlorophenyl)methylene)- CAS No. 129228-63-3

Imidazo(2,1-b)thiazol-5(6H)-one, 2,3-dihydro-6-((4-chlorophenyl)methylene)-

Cat. No. B154074
M. Wt: 264.73 g/mol
InChI Key: OMWVQYRUAQMEGW-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imidazo(2,1-b)thiazol-5(6H)-one, 2,3-dihydro-6-((4-chlorophenyl)methylene)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and catalysis.

Mechanism Of Action

The mechanism of action of Imidazo(2,1-b)thiazol-5(6H)-one, 2,3-dihydro-6-((4-chlorophenyl)methylene)- involves its interaction with specific targets in the body. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. It has also been reported to bind to specific receptors, such as the estrogen receptor (ER), which is involved in the development and progression of breast cancer.

Biochemical And Physiological Effects

The biochemical and physiological effects of Imidazo(2,1-b)thiazol-5(6H)-one, 2,3-dihydro-6-((4-chlorophenyl)methylene)- are diverse and depend on the specific target it interacts with. It has been shown to reduce inflammation, inhibit tumor growth, and exhibit anti-microbial activity. It has also been reported to have an impact on the cardiovascular and nervous systems.

Advantages And Limitations For Lab Experiments

The advantages of using Imidazo(2,1-b)thiazol-5(6H)-one, 2,3-dihydro-6-((4-chlorophenyl)methylene)- in lab experiments include its relatively simple synthesis method and its diverse range of biological activities. However, its limitations include its potential toxicity and the need for further studies to determine its optimal dosage and administration.

Future Directions

The future directions for the research on Imidazo(2,1-b)thiazol-5(6H)-one, 2,3-dihydro-6-((4-chlorophenyl)methylene)- include the development of new drugs based on its structure and biological activities. Further studies are needed to determine its optimal dosage and administration, as well as its potential toxicity. Its potential applications in material science and catalysis also warrant further investigation.
Conclusion:
In conclusion, Imidazo(2,1-b)thiazol-5(6H)-one, 2,3-dihydro-6-((4-chlorophenyl)methylene)- is a chemical compound with diverse biological activities and potential applications in various fields. Its relatively simple synthesis method and wide range of activities make it an attractive compound for further research. However, its potential toxicity and the need for further studies to determine its optimal dosage and administration should be taken into consideration.

Synthesis Methods

The synthesis of Imidazo(2,1-b)thiazol-5(6H)-one, 2,3-dihydro-6-((4-chlorophenyl)methylene)- involves the reaction of 2-aminothiazole with α,β-unsaturated ketones in the presence of a catalyst. The reaction proceeds through a Michael addition followed by cyclization, resulting in the formation of the desired product. The synthesis method is relatively simple and can be carried out under mild reaction conditions.

Scientific Research Applications

Imidazo(2,1-b)thiazol-5(6H)-one, 2,3-dihydro-6-((4-chlorophenyl)methylene)- has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. Its ability to inhibit the activity of certain enzymes and receptors has also been investigated for the development of new drugs.

properties

CAS RN

129228-63-3

Product Name

Imidazo(2,1-b)thiazol-5(6H)-one, 2,3-dihydro-6-((4-chlorophenyl)methylene)-

Molecular Formula

C12H9ClN2OS

Molecular Weight

264.73 g/mol

IUPAC Name

(6E)-6-[(4-chlorophenyl)methylidene]-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-one

InChI

InChI=1S/C12H9ClN2OS/c13-9-3-1-8(2-4-9)7-10-11(16)15-5-6-17-12(15)14-10/h1-4,7H,5-6H2/b10-7+

InChI Key

OMWVQYRUAQMEGW-JXMROGBWSA-N

Isomeric SMILES

C1CSC2=N/C(=C/C3=CC=C(C=C3)Cl)/C(=O)N21

SMILES

C1CSC2=NC(=CC3=CC=C(C=C3)Cl)C(=O)N21

Canonical SMILES

C1CSC2=NC(=CC3=CC=C(C=C3)Cl)C(=O)N21

Other CAS RN

129228-63-3

synonyms

Imidazo(2,1-b)thiazol-5(6H)-one, 2,3-dihydro-6-((4-chlorophenyl)methyl ene)-

Origin of Product

United States

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